cis-Urocanate
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Overview
Description
Cis-urocanate is a urocanate. It is a conjugate base of a cis-urocanic acid.
Scientific Research Applications
Dermatology Applications
Contact Hypersensitivity Suppression : Cis-urocanic acid has been shown to suppress both induction and elicitation of contact hypersensitivity, suggesting potential efficacy in treating inflammatory skin diseases responsive to ultraviolet B irradiation (Lauerma, Aioi, & Maibach, 1995).
Immunosuppression : Cis-urocanic acid is proposed to mediate transient alterations in immune surveillance, possibly by generating T cells with suppressor function, indicating its role in UV-induced immunosuppression (Norval, Simpson, & Ross, 1989).
Ophthalmology Applications
Anti-Inflammatory Treatment : Preclinical data suggest that topical cis-urocanic acid could be used as an anti-inflammatory treatment in ophthalmology, with a study confirming its safety and tolerability in healthy adults (Leino et al., 2012).
Conjunctivitis and Blepharitis Treatment : Cis-urocanic acid has been effective against conjunctivitis and blepharitis in a rat model of acute eye irritation, indicating its potential in treating these conditions (Jauhonen et al., 2012).
Immunology Applications
Suppressing Immune Responses : Cis-urocanic acid has been implicated in suppressing certain immune responses, such as contact hypersensitivity, by influencing T suppressor cells and producing immunosuppressive serum factors (Harriott-Smith & Halliday, 1988).
Neuropeptide Release : It also stimulates the release of neuropeptides from peripheral sensory nerves, which may contribute to UV-B-induced cutaneous inflammation and alterations in immune activity (Khalil et al., 2001).
Additional Applications
- Intestinal Inflammation Attenuation : Cis-urocanic acid has shown effectiveness in reducing the severity of colitis in a chemically-induced mouse model, suggesting its potential in treating inflammatory disorders (Albert et al., 2010).
Properties
Molecular Formula |
C6H5N2O2- |
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Molecular Weight |
137.12 g/mol |
IUPAC Name |
(Z)-3-(1H-imidazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/p-1/b2-1- |
InChI Key |
LOIYMIARKYCTBW-UPHRSURJSA-M |
Isomeric SMILES |
C1=C(NC=N1)/C=C\C(=O)[O-] |
SMILES |
C1=C(NC=N1)C=CC(=O)[O-] |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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